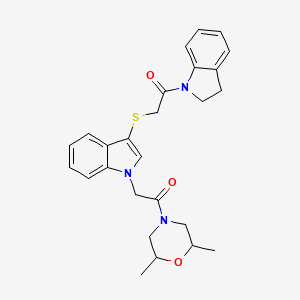
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as OPB-9195 and belongs to the class of benzamide derivatives. OPB-9195 has been studied extensively for its potential use in various fields, including medicine, agriculture, and biotechnology.
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of N-substituted imidazolylbenzamides and their electrophysiological activity has been explored, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for other groups to produce class III electrophysiological activity. This research suggests a potential avenue for the development of new cardiac therapeutics (Morgan et al., 1990).
- A general method for the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids has been developed, showcasing the versatility of derivatives in accommodating various functional groups. This process highlights the compound's potential in synthesizing complex molecules for pharmaceutical research (Hannachi et al., 2004).
Potential Applications in Drug Discovery
- Research into thienopyrimidine derivatives, through reactions with heteroaromatic o-aminonitrile, has led to compounds with pronounced antimicrobial activity. This underscores the potential of such derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).
- The synthesis of antitumour imidazotetrazines, including methods for creating compounds like temozolomide, highlights the importance of these derivatives in cancer research. Such studies provide new pathways for synthesizing key therapeutic agents without the use of hazardous intermediates (Wang et al., 1995).
Biochemical Applications
- A study on the synthesis and antibacterial activity of novel derivatives, including those based on (1H-benzo[d]imidazole-2-yl) motifs, has revealed these compounds' potential in treating bacterial infections. The research demonstrates the compounds' significant fluorescence and thermal stability, indicating their utility in biochemical assays and potential therapeutic applications (Patil et al., 2015).
作用機序
Target of Action
The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
It’s known that it interacts with the tyrosine-protein kinase abl1
Biochemical Pathways
The interaction with Tyrosine-protein kinase ABL1 suggests it may influence pathways related to cell division and stress response . More research is needed to fully understand the downstream effects of these interactions.
Result of Action
Given its target, it may influence cell division and stress response . .
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-5-2-6-17-20(13)8-7-15-14(23)11-3-1-4-12(9-11)21-10-16-18-19-21/h1-6,9-10H,7-8H2,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKMUKWRAKMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)


![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)


